Tubulozole is identified as a synthetic tubulin polymerization inhibitor with potent antitumor activity. Its mechanism and cellular effects are documented primarily in a 2007 study on human colon cancer cells [1].
The diagram below illustrates the signaling pathway through which this compound induces cell cycle arrest.
This compound triggers G2/M arrest via ATR/ERK1/2-dependent Chk1 activation and Cdc2/Cyclin B inactivation [1]
The 2007 study provides specific experimental details and compares this compound with other agents [1].
Table: Key Experimental Findings on this compound [1]
| Aspect | Detail |
|---|---|
| Cell Lines Tested | Human cancer cell lines: COLO 205 (colon), HT 29 (colon), Hep G2 (liver), Hep 3B (liver), HL 60 (leukemia). Normal human colon epithelial (CRL) cells. |
| Comparative Agent | Nocodazole, a known microtubule-destabilizer. |
| Key Finding | This compound exhibited more significant cytotoxicity in cancer cells than in normal CRL cells. |
| Molecular Evidence | Treatment induced tubulin depolymerization, visualized by immunofluorescence microscopy. |
| Pathway Evidence | Chk1 kinase activation was shown to be dependent on prior ERK1/2 kinase activation. |
This compound should be understood within the broader class of microtubule-targeting agents (MTAs), which are established cancer therapeutics but face challenges like drug resistance and toxicity [5] [2] [3]. Newer strategies are exploring dual-targeting inhibitors and novel tubulin-binding sites [6] [7].
The search results indicate that detailed quantitative data (e.g., IC50 values, binding affinity) and step-by-step experimental protocols for this compound are not available in the public domain. To proceed with your research, you may need to:
In a 2007 study on human colon cancer cells (COLO 205), researchers treated cells with Tubulozole (TUBU) to investigate its mechanism [1]. The detailed methodology and findings were:
The diagram below illustrates this signaling pathway triggered by this compound-C treatment:
This compound-C-induced signaling pathway leading to G2/M arrest.
This compound-C is a key tool for understanding anthelmintic drug action and resistance [3] [4].
For researchers, the basic chemical and pharmacological data of this compound is as follows:
| Property | Description |
|---|---|
| Molecular Weight | 508.42 g/mol [5] |
| Chemical Formula | C₂₃H₂₃Cl₂N₃O₄S [5] |
| CAS Registry Number | 84697-22-3 [5] |
| Biological Activity | Orally active synthetic microtubule inhibitor [5]. |
| In Vivo Evidence | One study reported anti-tumor and anti-microtubular effects in mouse models at an oral dose of 160 mg/kg [5]. |
The table below summarizes the key technical characteristics of this compound based on the search results.
| Aspect | Technical Details |
|---|---|
| Classification | Stereoselective microtubule inhibitor; antimitotic agent [1] [2]. |
| Mechanism of Action | Binds to the colchicine domain of β-tubulin, inhibiting microtubule polymerization [2] [3]. |
| Stereoselectivity | This compound is the biologically active stereoisomer. This compound-T (its stereoisomer) shows no antimicrotubular or antitumoral activity, confirming action is stereospecific [2]. |
| Primary Experimental Applications | Investigated for interaction with gamma-irradiation in murine tumor models (MO4 fibrosarcomas, Lewis Lung carcinomas) to enhance radiation's antitumoral effect [2]. |
While full experimental protocols are not provided, the search results outline key methodologies and findings.
A significant finding was this compound's synergistic effect with radiation therapy. The experimental workflow used to discover this is outlined below, illustrating the logical flow from treatment to mechanistic insight.
Experimental workflow for this compound and radiation interaction in vivo. This synergistic effect was also confirmed in a fractionated schedule (8 fractions of 2 Gy each pretreated with 80 mg/kg this compound) [2].
This compound is identified as a ligand of the colchicine binding domain on β-tubulin [3]. Research suggests this domain contains multiple interaction zones, and ligands like this compound may bind to an alternate or extended site rather than the exact colchicine pocket, which is crucial for understanding its mechanism and potential resistance [3].
It is important to note that this compound appears in the literature primarily from the late 1980s. Its study was pivotal in establishing:
While this compound itself may not be a current clinical candidate, the strategies it helped validate remain highly relevant. Modern drug discovery, as mentioned in one source, continues to focus on optimizing natural leads and designing new tubulin inhibitors, often using advanced techniques like virtual screening and QSAR modeling to develop compounds with improved efficacy and reduced toxicity [4] [5] [6].
The search results available are limited in providing complete synthetic pathways or ultra-fine mechanistic details for this compound. To obtain more comprehensive technical data, you might consider:
Tubulozole (specifically the cis isomer, this compound-C) is characterized as a synthetic inhibitor of tubulin polymerization [1] [2]. Its effects have been studied in specific cancer cell lines, with quantitative data available for human colon cancer cells (COLO 205) [2].
| Cell Line / System | Observed Effects | Key Findings |
|---|---|---|
| Human Colon Cancer (COLO 205) | Microtubule disruption; G2/M cell cycle arrest; Cytotoxicity [2] | • IC₅₀: ~0.05 µM for 48h • G2/M Arrest: >80% of cells after 24h at 0.1 µM • Key Pathway: ATR/Chk1 kinase activation, dependent on ERK1/2 signaling [2] |
| Human Lymphocytes | Inhibition of IL-2 production; Reduced proliferation [1] | Disruption of microtubules prior to activation with mitogens (e.g., PHA) drastically reduces IL-2 production [1]. |
| Fasciola hepatica | Inhibition of mitosis; Prevention of sperm formation [2] | Demonstrates anti-microtubule and anti-mitotic activity in a parasitic model [2]. |
While a detailed protocol for studying this compound is not available, current research on tubulin-targeting compounds uses standardized methods. The table below outlines common assays that could be applied to characterize this compound's effects, based on service offerings from a specialized contract research organization [3].
| Assay Type | Measurement Principle | Key Metrics & Applications |
|---|---|---|
| Tubulin Polymerization (Absorbance) | Light scattering (turbidometry) at 340nm by microtubules [3] | Polymer mass over time; IC₅₀/EC₅₀ for inhibitors (e.g., vinblastine) or stabilizers (e.g., paclitaxel) [3]. |
| Tubulin Polymerization (Fluorescence) | Fluorescence enhancement of a reporter dye upon incorporation into microtubules [3] | More sensitive measurement of polymerization phases (nucleation, growth, steady state); lower tubulin requirement [3]. |
| Tubulin ELISA | Sandwich ELISA with isoform-or PTM-specific antibodies [3] | Quantification of total tubulin, specific β-isoforms (I-VI), or post-translational modifications (e.g., acetylation, glutamylation) [3]. |
| Cell-Based Cytotoxicity & Cycle Analysis | MTT/Trypan blue exclusion assay for cell viability; Flow cytometry for DNA content [2] | Determine IC₅₀ values; quantify population distribution in cell cycle phases (e.g., G2/M arrest) [2]. |
| Western Blot / Kinase Activity | Protein level and phosphorylation status analysis [2] | Investigate signaling pathways (e.g., ERK1/2, Chk1, Cdc2) and checkpoint activation in response to treatment [2]. |
For a comprehensive investigation of this compound, the following workflow integrates the above methods. The diagram below outlines the key steps from initial in vitro screening to mechanistic studies in cells.
Based on the data from COLO 205 cells, the signaling pathway induced by this compound involves key proteins regulating the cell cycle. The diagram below maps this proposed pathway.
The available data firmly establishes this compound as a microtubule-destabilizing agent that induces a potent G2/M cell cycle arrest in cancer cells, primarily through the ATR/Chk1 signaling pathway [2]. Its cytotoxicity is more significant in human cancer cells than in normal colon epithelial cells, suggesting a potential therapeutic window [2].
To advance the research on this compound, the following steps are critical:
Tubulin, a protein that forms microtubules, is a clinically validated target for anticancer therapeutics [1]. Microtubules are dynamic structures critical for cell division, intracellular transport, and maintaining cell shape [2] [1]. Drugs that interfere with tubulin polymerization or depolymerization can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately, apoptotic cell death [3] [1].
The following diagram outlines the core cellular processes regulated by microtubule dynamics.
Key cellular functions dependent on microtubule dynamics.
The process of identifying and validating a compound like tubulozole as a tubulin inhibitor involves a multi-step approach, from initial screening to mechanistic validation. A modern strategy incorporates computational methods early in the process to improve efficiency [1].
A generalized workflow for identifying and validating a tubulin inhibitor.
This computational method predicts how a small molecule, like this compound, might interact with a binding site on tubulin.
This is a key in vitro biochemical assay to directly observe the compound's effect on microtubule assembly.
These assays confirm the compound's activity in a live-cell context.
Cell Viability Assay (e.g., MTS assay)
Cell Cycle Analysis by Flow Cytometry
Immunofluorescence Microscopy
Understanding the specific binding site on tubulin is crucial for characterizing a new inhibitor. Tubulin has multiple characterized binding sites, as shown in the table below.
| Binding Site | Representative Inhibitors | Effect on Microtubules | Clinical/Development Status |
|---|---|---|---|
| Colchicine Site | Colchicine, CA-4P, VERU-111 [1] | Destabilizes [1] | Several in clinical trials [1] |
| Taxane Site | Paclitaxel, Docetaxel, Epothilones [3] [4] | Stabilizes [1] | Clinically approved [3] |
| Vinca Alkaloid Site | Vinblastine, Vincristine [3] [4] | Destabilizes [5] | Clinically approved [3] |
| Other Sites (e.g., Pironetin) | Pironetin [4] | Destabilizes [4] | Research phase [4] |
A modern strategy to overcome drug resistance is developing dual-targeting inhibitors. These single molecules are designed to simultaneously inhibit tubulin and another cancer-related pathway, such as matrix metalloproteinases (MMPs), leading to synergistic anti-tumor effects [6] [7]. For example, a recent study reported a dual tubulin/MMPs inhibitor that disrupted the NF-κB signaling pathway and induced mitochondrial apoptosis [7].
The table below summarizes the available technical data on this compound from a 1989 in vivo study [1].
| Characteristic | Technical Data |
|---|---|
| Drug Class | Microtubule inhibitor [1] |
| Primary Mechanism | Binds to tubulin, disrupting microtubule dynamics [1] |
| Tested Models | Murine MO4 fibrosarcomas & Lewis Lung carcinomas (in vivo) [1] |
| Effective Oral Dose | 160 mg/kg (single dose); 80 mg/kg (fractionated schedule) [1] |
| Optimal Timing | 6 hours prior to irradiation [1] |
| Key Combination Effect | Marked interactive effect on tumor growth delay with gamma-irradiation [1] |
| Stereospecificity | Activity is stereospecific; this compound-T (inactive stereoisomer) showed no effect [1] |
The primary cited study provides the following methodology for evaluating the combination of this compound with radiation [1]:
This workflow for the core experimental protocol can be visualized as follows:
The available data, while limited, positions this compound as a microtubule inhibitor with radiosensitizing properties. Its action is stereospecific and its effect is schedule-dependent, with maximal effect achieved when radiation is delivered during the peak of drug-induced mitotic arrest [1].
It is important to note that this information comes from a single pre-clinical study published in 1989 [1]. The absence of more recent literature or detailed pharmacological data (like pharmacokinetics, full toxicity profile, or human trial results) in the search results suggests that this compound may not have progressed far in clinical development.
Based on the search results, this compound is identified as a microtubule inhibitor and is used in experimental contexts as a control substance to study specific biological processes [1].
The table below summarizes the available information on its research applications:
| Research Context | Function/Role | Key Finding/Use |
|---|---|---|
| Exploration of tubulovillous adenoma (TVA) features [1] | Microtubule polymerization inhibitor | Used as a positive control in experiments to disrupt microtubule-based processes in Fasciola hepatica (liver fluke). |
| Study of this compound-induced cell cycle arrest [2] | Inducer of G2/M cell cycle arrest | Caused G2/M cell cycle arrest in human colon cancer cells through ERK1/2 and Chk1 kinase activation. |
The search results provide a clear example of how this compound is applied in a laboratory setting to study the mechanism of action of an anti-parasitic drug [1].
Experimental workflow for using this compound as a positive control.
The primary source of information comes from a 1985 study that investigated the effects of this compound on microtubules in mammalian cells in vitro and in vivo [1].
The table below summarizes the key experimental contexts in which this compound-C was active:
| Experimental System | Observed Effect on Microtubules | Functional Outcome |
|---|---|---|
| Interphase Cells | Disintegration of microtubule structure | Loss of normal subcellular organization |
| Mitotic Cells | Direct antimitotic effect | - |
| Transformed Cells (in vitro) | Interference with microtubules | Arrest of directional cell migration |
| Organ Culture | Interference with microtubules | Inhibition of malignant invasion |
| L1210 Leukemia (in vivo) | Antimicrotubular effect | More susceptible than host's normal leukocytes |
A critical finding was that the cis-isomer, this compound-C (R 46 846), was active, while the trans-isomer, this compound-T (R 48 265), showed no effect on microtubules [1]. This highlights the importance of using the correct isomer.
Based on the information available and general methodologies for studying microtubules [2] [3], the following provides a framework for designing experiments with this compound-C.
The following table outlines key assays to evaluate this compound-C's impact:
| Assay Category | Specific Method | Key Readouts |
|---|---|---|
| Microscopy | Immunofluorescence using anti-α-tubulin antibodies [2] | Microtubule network integrity, condensation, mitotic arrest. |
| Cell Phenotype | Migration/Invasion assays (e.g., transwell) [1] | Inhibition of directional migration and invasion. |
| Cell Cycle Analysis | Flow Cytometry (Propidium Iodide staining) | Accumulation of cells in the G2/M phase. |
| Biochemical Analysis | Western Blot for tubulin or microtubule-regulatory proteins | Changes in tubulin polymerization status or protein expression. |
The following diagram illustrates a logical workflow for a research project investigating this compound-C:
Given the limited information, future research could focus on:
This compound represents a class of synthetic anti-microtubule compounds that have demonstrated significant potential as experimental tools in parasitology research. First identified in the 1980s, this compound exists as two distinct stereoisomers—This compound-C (cis-isomer) and This compound-T (trans-isomer)—which exhibit dramatically different biological activities [1] [2]. The cis-isomer (this compound-C) has shown potent cytotoxicity against mammalian cells through its interference with microtubule dynamics, causing disintegration of microtubule structure and function in both interphase and mitotic cells [1]. This specific mechanism of action aligns with other established microtubule-disrupting agents such as benzimidazole anthelmintics (e.g., albendazole, mebendazole) which selectively disrupt β-tubulin polymerization in helminths [3] [4] [5].
The relevance of this compound in contemporary anthelmintic research stems from its well-characterized molecular target—the microtubule network—which is a validated target for numerous commercially successful anthelmintics [6] [7]. Microtubules play essential roles in numerous cellular processes in helminths, including cell division, intracellular transport, and maintenance of cell shape, making them particularly vulnerable to chemical disruption [4] [5]. As drug resistance to existing anthelmintics continues to emerge in parasitic nematodes [6] [7], the need for well-characterized experimental controls with distinct mechanisms of action becomes increasingly important for advancing anthelmintic discovery efforts.
Table 1: Comparison of Microtubule-Disrupting Agents for Anthelmintic Research
| Compound | Molecular Target | Effective Concentration (In Vitro) | Spectrum of Activity | Key Characteristics |
|---|---|---|---|---|
| This compound-C | Microtubules | Micromolar range [1] [2] | Broad (including Leishmania [2]) | cis-isomer with potent microtubule disruption |
| This compound-T | Microtubules | Micromolar range [2] | Selective (e.g., Leishmania [2]) | trans-isomer with reduced mammalian cytotoxicity |
| Albendazole | β-tubulin [4] | Varies by species [6] | Broad-spectrum anthelmintic | Clinical anthelmintic; resistance reported |
| Mebendazole | β-tubulin [5] | Nanomolar to micromolar [5] | Broad-spectrum anthelmintic | Induces mitotic arrest and apoptosis |
| Ricobendazole | β-tubulin [3] | Species-dependent [3] | Primarily veterinary helminths | Albendazole metabolite; improved solubility |
This compound compounds exert their biological effects through direct interaction with tubulin heterodimers, preventing proper polymerization into functional microtubules [1]. This disruption leads to abnormal spindle formation during cell division, ultimately causing cell cycle arrest and, in many cases, activation of apoptotic pathways [1] [5]. The stereospecificity of this compound is particularly noteworthy—while this compound-C demonstrates potent antitumor and microtubule-disrupting activity, this compound-T was initially reported to lack these effects in mammalian systems [1]. However, subsequent research revealed that both isomers exhibit activity against protozoan parasites such as Leishmania species, suggesting that their effects may be context-dependent and vary across phylogenetic lineages [2].
The molecular basis for this compound's selectivity potentially lies in structural differences in β-tubulin across species. Research on benzimidazole resistance in Caenorhabditis elegans has identified specific residues in β-tubulin that determine drug binding affinity [4]. Similarly, this compound isomers may interact with distinct regions of the tubulin dimer, explaining their differential effects on various organisms. This specificity makes this compound particularly valuable for mechanistic studies aimed at understanding anthelmintic resistance mediated by tubulin mutations, which is a growing concern in parasitic nematodes of both humans and livestock [6] [7].
This compound offers several distinct advantages as a positive control in anthelmintic screening platforms. First, its well-defined mechanism of action allows researchers to directly compare novel compounds against a established microtubule-disrupting agent. Second, the differential activity between isomers provides an inherent control for structure-activity relationships, helping researchers distinguish specific microtubule-targeting effects from non-specific cytotoxicity [1] [2]. Third, this compound's activity against a range of parasites, including the protozoan Leishmania [2], suggests potential broad-spectrum anti-parasitic properties that could extend to helminths.
Furthermore, the crystal structure of tubulin with various inhibitors has been well-characterized, enabling computational docking studies to predict interactions between this compound and tubulin from target species. This structural information is invaluable for interpreting results from resistance mapping experiments and understanding how tubulin mutations might confer cross-resistance between different chemical classes of microtubule inhibitors.
Parasite Motility and Viability Assessment:
Parasite source: Adult or larval stage helminths (e.g., Haemonchus contortus, Caenorhabditis elegans) are collected and maintained in appropriate physiological buffers. Parasites can be obtained from in vivo infections or from maintained laboratory cultures [8] [9].
Drug preparation: Prepare stock solutions of this compound-C and this compound-T in DMSO at concentrations of 10-100 mM. Store at -20°C protected from light. Prepare working concentrations in appropriate assay buffers immediately before use, ensuring final DMSO concentration does not exceed 1% (v/v) [1] [2].
Exposure protocol:
Assessment endpoints:
Microtubule Disruption Visualization:
Fixation: Collect drug-treated parasites and fix in paraformaldehyde (4% in PBS) for 4-24 hours depending on parasite size
Immunostaining:
Imaging and analysis: Visualize using confocal microscopy; quantify microtubule organization and spindle abnormalities in dividing cells [1] [5]
While this compound has been primarily studied in vitro, its potential as a positive control extends to in vivo anthelmintic screening models:
Animal models: Infected rodents (mice, rats) or livestock (sheep, cattle) can be used depending on the parasite species
Dosing formulation: For oral administration, this compound can be suspended in appropriate vehicles (e.g., 0.5% methylcellulose). For injection, prepare solutions in physiologically-compatible solvents
Dosage range: Based on antitumor studies [1], initial in vivo testing could employ this compound-C at 10-100 mg/kg, with adjustment based on efficacy and toxicity observations
Assessment parameters:
Table 2: Protocol Summary for this compound Application in Anthelmintic Assays
| Assay Type | Recommended this compound Concentrations | Exposure Time | Key Assessment Parameters | Comparison Controls |
|---|---|---|---|---|
| In vitro motility | 1-50 μM | 24-72 hours | Paralysis time, death time [8] | Albendazole (0.1-10 μM), Mebendazole (0.1-10 μM) |
| Microtubule disruption | 5-50 μM | 2-24 hours | Spindle abnormalities, tubulin polymerization [1] | Nocodazole (1-10 μM) |
| Larval development | 0.1-10 μM | 48-96 hours | Developmental arrest, morphological defects | Levamisole (1-100 μM) |
| In vivo efficacy | 10-100 mg/kg | Single or multiple doses (3-5 days) | Worm burden reduction, fecal egg count | Vehicle, commercial anthelmintics |
Diagram 1: Experimental workflow for implementing this compound as a positive control in anthelmintic screening assays. The diagram outlines key steps from experimental setup through data analysis and validation.
When using this compound as a positive control, researchers should establish quantitative benchmarks for expected performance across different parasite models. For microtubule-disrupting agents, the most informative parameters include:
These parameters should be consistent with the known potency of this compound relative to clinical anthelmintics. For instance, this compound-C would be expected to demonstrate greater potency than this compound-T based on previous studies in mammalian and protozoan systems [1] [2]. Additionally, the time-dependent nature of microtubule disruption should be considered, with earlier time points potentially revealing more subtle phenotypes that precede overt paralysis or death.
To confirm that observed effects are specifically due to microtubule disruption, researchers should implement orthogonal validation approaches:
Genetic validation:
Biochemical validation:
Phenotypic validation:
Several technical considerations are essential for reliable implementation of this compound controls:
Researchers should also consider that some anthelmintics require both direct parasite targeting and host immune components for full efficacy in vivo [9]. Therefore, compounds showing modest effects in vitro may still demonstrate significant efficacy in animal models, and vice versa.
While this compound offers valuable properties as a positive control in anthelmintic research, several limitations warrant consideration. Most significantly, the commercial availability of this compound isomers may be limited compared to established anthelmintics, potentially restricting widespread adoption. Additionally, the comprehensive anthelmintic activity profile of this compound against diverse helminth species remains less characterized than clinical anthelmintics, requiring researchers to establish species-specific baseline data for their particular models.
The stereospecific activity of this compound isomers presents both an advantage and a challenge. While the differential effects provide built-in structure-activity relationship controls, the potential for isomer interconversion under certain conditions must be considered in experimental design and data interpretation. Furthermore, the mechanistic relationship between this compound and benzimidazole binding sites on β-tubulin deserves further elucidation, as this information would help position this compound within the broader landscape of microtubule-targeting anthelmintics.
Future applications of this compound in anthelmintic research may include:
As anthelmintic discovery evolves to incorporate more sophisticated screening technologies and mechanism-based approaches [6] [9], well-characterized control compounds like this compound will remain essential tools for validating experimental systems and interpreting results from novel compound screening.
This compound-C represents a significant stereoselective microtubule inhibitor that has proven instrumental in advancing our understanding of cytoskeletal dynamics in parasitic helminths, particularly the liver fluke Fasciola hepatica. This experimental compound has enabled researchers to investigate the fundamental role of microtubules in maintaining tegumental integrity and cellular organization in this medically and economically important parasite. The application of this compound-C in ultrastructural studies has provided critical insights into the mechanism of action of benzimidazole anthelmintics and has contributed substantially to our understanding of drug resistance mechanisms in parasitic flatworms.
The significance of this compound-C in F. hepatica research extends beyond basic biology to practical therapeutic applications. Studies comparing the effects of this compound-C with triclabendazole—the primary anthelmintic used against F. hepatica—have revealed that both compounds share the same target molecule, making this compound-C an invaluable experimental tool for investigating the molecular basis of triclabendazole action and resistance [1]. This research has taken on increased importance with the emergence and spread of triclabendazole-resistant fluke populations worldwide, threatening both animal and human health.
This compound-C exerts profound effects on the F. hepatica tegument in a concentration and time-dependent manner. At the experimental concentration of 1×10⁻⁶ M, this compound-C induces severe disruption to the tegumental syncytium that constitutes the interface between the fluke and its host environment [2] [3]. The quantitative progression of these ultrastructural alterations is summarized in Table 1, which delineates the specific changes observed across different cellular compartments and their temporal progression.
Table 1: Temporal Progression of Ultrastructural Changes in F. hepatica Following this compound-C Treatment (1×10⁻⁶ M)
| Time Post-Treatment | Tegumental Syncytium | Tegumental Cells | Vitelline Cells |
|---|---|---|---|
| Early Phase (0-6 h) | Initial accumulations of T1 secretory bodies at both apex and base | GER cisternae become swollen and disrupted | Beginning of altered cell population dynamics |
| Mid Phase (6-12 h) | Increased convolution and blebbing of apical membrane | Golgi complexes disperse to cell periphery | Nurse cell cytoplasm fragments |
| Late Phase (>12 h) | Sloughing of tegumental syncytium | Golgi complexes gradually disappear from cytoplasm | Shell globule clusters become loosely packed |
The dramatic effects of this compound-C on the fluke's tegument are characterized by initial accumulations of T1 secretory bodies both at the tegumental apex and base, suggesting profound disruption of vesicular transport mechanisms [2]. This is followed in later time periods by the complete sloughing of the tegumental syncytium, representing the most severe manifestation of this compound-induced damage [2]. In the underlying tegumental cells, the granular endoplasmic reticulum (GER) cisternae become swollen and disrupted, progressively concentrating around the nucleus, while the Golgi complexes disperse to the periphery of the cells and gradually disappear from the cytoplasm [3].
The impact of this compound-C extends beyond the tegument to the vitelline follicles, which play crucial roles in egg formation and shell production. Following treatment with this compound-C, the cell population in the vitelline follicles is markedly altered, with an abnormally large proportion of stem cells and relatively few intermediate type 1 cells [2]. The nurse cell cytoplasm becomes fragmented and loses contact with the vitelline cells, while the shell globule clusters within the intermediate type 2 and mature cells become loosely packed [2] [3]. In mature vitelline cells, 'yolk' globules and glycogen deposits become fewer than normal, and lipid droplets are observed [3].
Table 2: Comparative Effects of Microtubule Inhibitors on F. hepatica Ultrastructure
| Cellular Component | This compound-C (1×10⁻⁶ M) | Colchicine (1×10⁻³ M) |
|---|---|---|
| Tegumental Apical Membrane | Becomes convoluted and blebbed | Becomes increasingly convoluted and blebbed |
| Secretory Bodies | Accumulations at both apex and base | Accumulations mainly in basal region |
| Golgi Complexes | Dispersed to periphery, then disappear | Remain active for up to 12 hours |
| Tegumental Integrity | Complete sloughing of syncytium | Progressive thinning but maintained |
| Vitelline Follicles | Severe disruption of all cell types | Moderate disruption of cell populations |
When compared to colchicine, another microtubule inhibitor tested at 1×10⁻³ M, this compound-C demonstrates more severe effects on fluke ultrastructure despite being used at a 1000-fold lower concentration [2]. This enhanced potency highlights the remarkable efficacy of this compound-C as a microtubule-disrupting agent in F. hepatica. The differential effects of these two inhibitors on cellular architecture are summarized in Table 2, providing a comparative framework for understanding their distinct mechanisms of action.
The following protocol details the standardized methodology for investigating the ultrastructural effects of this compound-C on F. hepatica, adapted from established procedures in the literature [2] [1]:
To complement ultrastructural observations and directly visualize tubulin distribution, the following immunocytochemistry protocol has been developed [1]:
A critical finding from this compound-C studies concerns its cross-resistance profile with triclabendazole (TCBZ), the frontline anthelmintic for F. hepatica control. Research has demonstrated that this compound-C and TCBZ share the same target molecule, and TCBZ-resistant flukes are also cross-resistant to this compound-C [1]. This discovery has profound implications for understanding drug resistance mechanisms in this parasite.
In TCBZ-susceptible flukes, this compound-C causes severe disruption within the tegument, accompanied by diminished tubulin immunoreactivity within the tegumental syncytium following treatment [1]. In contrast, this compound-C causes only minor disruption of the tegument in TCBZ-resistant F. hepatica and does not significantly alter the pattern of tubulin immunostaining within the tegumental syncytium [1]. This differential response provides a valuable experimental tool for identifying and characterizing resistant fluke populations.
The ultrastructural changes induced by this compound-C provide important insights into the cellular mechanisms underlying benzimidazole anthelmintic efficacy and resistance. Microtubules play crucial roles in numerous cellular processes in F. hepatica, including:
Disruption of these fundamental cellular processes through microtubule inhibition represents a key mechanism of anthelmintic action. The demonstrated effects of this compound-C on Golgi complex integrity and secretory body distribution highlight the importance of microtubule-dependent transport mechanisms in maintaining tegumental function [2] [3]. The tegument represents not only the primary interface with the host but also a critical site of nutrient absorption and immune interaction, making its structural and functional integrity essential to fluke survival.
The experimental approach for investigating this compound-C effects on F. hepatica ultrastructure involves multiple integrated methodologies that provide complementary data. The workflow encompasses drug exposure, ultrastructural analysis, and immunocytochemical validation to comprehensively characterize drug-induced changes.
The application of this compound-C in F. hepatica ultrastructure studies has yielded fundamental insights into microtubule function in parasitic flatworms and provided valuable information about the cellular mechanisms of benzimidazole anthelmintics. The detailed protocols and quantitative data presented in these application notes provide researchers with robust methodologies for investigating drug-induced ultrastructural changes in helminth parasites.
The demonstrated cross-resistance between this compound-C and triclabendazole highlights the utility of this compound-C as an experimental tool for investigating resistance mechanisms in F. hepatica [1]. Future research directions should focus on elucidating the precise molecular interactions between this compound-C and its tubulin target in F. hepatica, which may inform the development of novel anthelmintics with activity against drug-resistant fluke populations.
This compound is a synthetic antifungal agent that functions as a microtubule-destabilizing agent. It belongs to a class of compounds that target the colchicine binding domain of β-tubulin [1].
A primary challenge in formulating this compound is its likely low water solubility, a common property among similar antifungal agents. The following table summarizes the formulation principle, which can be adapted for this compound based on strategies used for comparable drugs [2] [3].
| Formulation Aspect | Considerations for this compound |
|---|---|
| Core Challenge | Low aqueous solubility of active ingredient (inferred from similar compounds) [2] [3]. |
| Proposed Strategy | Use of a mixed solvent system [2]. |
| Solvent System | Blend of a water-immiscible solvent (to dissolve the drug) and a water-miscible solvent (to enhance solubility and stabilize the mixture) [2]. |
| Example Solvents | Water-immiscible: 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, n-butyl acetate, methyl isobutyl ketone. Water-miscible: methanol, 1-propanol, propylene glycol monomethyl ether [2]. |
| Alternative Approach | For a more advanced delivery system, nanoemulsions can be considered. These use surfactants and energy to create very small droplet dispersions in water, which can improve stability and bioavailability [3]. |
Based on the general formulation strategy, the following workflow outlines the key steps for preparing a this compound solution. You will need to optimize concentrations, solvent ratios, and methods based on experimental results.
The following diagram maps out the logical workflow for developing and preparing a this compound laboratory solution.
When developing and using this compound solutions in the lab, keep these points in mind:
To move forward with your work, I suggest the following:
This section details the core methodology for assessing compound effects on tubulin, applicable to inhibitors like tubulozole.
Tubulin polymerization can be monitored by measuring the increase in light scattering or fluorescence as microtubules form. Inhibitors like this compound disrupt this process, leading to a decrease in the rate and total amount of polymer formed [1].
This classic method measures turbidity at 340 nm [1].
The workflow for this assay is outlined below.
This method uses a fluorophore that incorporates into microtubules, offering higher sensitivity [1].
The following table compares the effects of different types of microtubule-targeting agents, providing a reference for interpreting this compound assay results.
Table 1: Comparison of Microtubule-Targeting Agents in Polymerization Assays
| Compound | Mechanism / Target Site | Effect on Polymerization | Exemplary IC₅₀ / EC₅₀ | Cellular Phenotype |
|---|---|---|---|---|
| This compound | Inhibitor; binds β-tubulin [2] | Depolymerization | Information Missing | G₂/M phase arrest [2] |
| Paclitaxel (Taxol) | Stabilizer; taxane site [1] | Enhanced polymerization | 1 µM [1] | Mitotic arrest [4] |
| Vinblastine | Destabilizer; vinca site [4] | Depolymerization | 0.6 µM [1] | Mitotic arrest [4] |
| Nocodazole | Destabilizer; colchicine site [5] | Depolymerization | Information Missing | Mitotic arrest [5] |
| Combretastatin A-4 | Destabilizer; colchicine site [3] | Depolymerization | 0.37 - 0.69 µM (tubulin assay) [3] | G₂/M phase arrest [4] |
| Compound 4 (Pyrrole Deriv.) | Destabilizer; colchicine site [3] | Depolymerization | 0.19 µM (tubulin assay) [3] | G₂/M phase arrest [3] |
This compound-induced microtubule disruption triggers a specific cellular signaling cascade. The pathway below integrates known this compound effects with established G2/M checkpoint regulation [2].
The field of microtubule research continues to advance, with novel inhibitors being discovered [7] [8] [3]. The protocols and references provided here will allow you to robustly characterize the effects of this compound and similar compounds.
Tubulozole is a tubulin-binding agent with antifungal and potential anticancer activity [1]. Its low water solubility is a common challenge, as it falls into Biopharmaceutics Classification System (BCS) Class II, meaning it has high permeability but low solubility [2] [3].
For BCS Class II drugs, the rate-limiting step for absorption is drug release from the dosage form and its dissolution in gastrointestinal fluids [4]. Therefore, improving solubility and dissolution rate is crucial to achieving the desired therapeutic concentration in the bloodstream and eliciting a pharmacological response [4].
The table below summarizes established techniques that can be investigated to improve the solubility of this compound.
| Technique Category | Specific Method | Key Principle | Considerations for this compound |
|---|---|---|---|
| Physical Modification [4] [5] | Nanosuspension | Reduces particle size to 200-600 nm, vastly increasing surface area for dissolution [5]. | Suitable for drugs insoluble in both water and oils. Requires stabilizers (surfactants) to prevent aggregation [5]. |
| Chemical Modification [5] | Salt Formation | Increases dissolution rate by forming a more soluble salt form of the parent compound (e.g., sodium or potassium salts of weak acids) [5]. | The salt form must be stable and not precipitate in the gastrointestinal environment [5]. |
| Carrier Systems [2] [6] | Cyclodextrin Complexation | Cyclodextrins form water-soluble inclusion complexes, encapsulating the drug molecule in their hydrophobic cavity [6]. | Derivatives like 2-HP-β-CD and 6-O-Maltosyl-β-CD offer high solubility and lower toxicity compared to native β-CD [6]. |
| Carrier Systems [2] | Solid Dispersion | Dispersion of a drug in an inert hydrophilic polymer matrix (e.g., PVP, PEG) to improve wettability and dissolution [5]. | Can create intimate mixtures (eutectic, solid solution). Stability and potential crystallization of the drug in the matrix need monitoring [5]. |
| Carrier Systems [7] | Nanoemulsion | Uses a mixture of oil, surfactant, and co-surfactant to solubilize the drug in fine oil droplets (< 0.5 microns) [7]. | Provides greater stability, wettability, and can reduce the required dose of the active ingredient [7]. |
| Micellar Solubilization [6] | Surfactants | Surfactants form micelles above a critical concentration, and the drug can be incorporated into their hydrophobic core [6]. | Non-ionic surfactants like Pluronic F-127 have shown effective solubilization for similar triazole drugs [6]. |
The following workflow can help guide the selection of an appropriate technique:
This is a detailed methodology for preparing a this compound-cyclodextrin inclusion complex using the co-precipitate method, which is effective for enhancing the solubility of similar antifungal triazoles [6] [5].
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with 2-Hydroxypropyl-β-Cyclodextrin (2-HP-β-CD).
Materials:
Procedure:
Evaluation:
Problem: Low Complexation Efficiency
Problem: Precipitation of Drug in Final Solution
Problem: High Toxicity of Formulation
This guide provides a structured approach to troubleshoot and optimize experiments involving microtubule-targeting compounds.
Problem: Inconsistent or No Observed Phenotype
Problem: High Toxicity or Non-Specific Effects
Problem: Phenotype is Cell Line-Dependent
Q1: What is the recommended starting concentration for a new microtubule-targeting compound?
Q2: How long should I treat cells to see a effect on microtubules?
Q3: My microtubules appear unchanged. What could be wrong?
This protocol outlines how to systematically determine the optimal working concentration for a microtubule-targeting compound.
1. Sample Preparation
2. Compound Treatment
3. Fixation and Staining
4. Image Acquisition and Analysis
5. Data Analysis
Once you have collected your experimental data, you can structure it clearly for comparison. Below is a template table.
Table 1: Example Dose-Response Data for [Compound Name] in HeLa Cells
| Concentration (nM) | Mitotic Index (%) | Microtubule Phenotype Score (1-5) | Cell Viability (%) | Notes |
|---|---|---|---|---|
| 1 | 5 | 1 | 98 | No effect |
| 10 | 25 | 2 | 95 | Partial effect |
| 100 | 90 | 5 | 90 | Optimal phenotype |
| 1000 | 92 | 5 | 60 | High toxicity |
| 10000 | 40 | 3 | 20 | Lethal concentration |
The following diagrams, generated with Graphviz, outline the logical workflow for troubleshooting and the conceptual signaling pathway involved.
Tebuconazole is a triazole fungicide. Its stability and degradation have been studied primarily in environmental and agricultural contexts, which may offer useful insights for researchers.
Table 1: Tebuconazole Degradation by Biological Agents The following table summarizes quantitative data on tebuconazole degradation by specific microorganisms in laboratory studies [1].
| Microorganism | Degradation Efficacy | Experimental Conditions / Notes |
|---|---|---|
| Trichoderma harzianum (fungus) | 44.5% - 49.2% | Laboratory culture. Effectiveness confirmed in field tests on apples. |
| Bacillus subtilis (bacteria) | 0% (inhibition of growth) | Laboratory culture. Tebuconazole inhibited bacterial cell growth. |
| Mixed culture of B. subtilis and T. harzianum | 6.1% - 23.3% | Laboratory culture. Shows interactive effects between microorganisms. |
Key Experimental Protocol for Microbial Degradation [1]:
Since direct data on Tubulozole is unavailable, here is a general experimental workflow you can adapt to establish its stability profile.
Q: What is the recommended storage temperature for chemical solutions like this compound? A: Without specific data, a general best practice is to store chemical solutions at 2-8°C (refrigerated) in their original containers to maximize stability, as is recommended for many labile substances like tuberculin PPD [2]. However, this must be verified experimentally for your specific compound.
Q: My solution has formed visible particles. What should I do? A: The formation of particles is a clear sign of instability or precipitation. The solution should not be used. Refer to your stability data for the compound's compatibility with the diluent. Stability studies, such as those for thiamazole, routinely include regular visual inspection for particle formation and color change as key quality indicators [3].
Q: How can I test the stability of a newly synthesized compound? A: Follow the workflow above. A common approach is to use a stability-indicating HPLC assay, like the one used in the thiamazole study, which can accurately measure the active compound concentration even in the presence of its degradation products [3]. Expose the compound to various stressors and measure the concentration of the intact compound over time.
To effectively troubleshoot, it is crucial to understand the intended target. Tubulozole is referenced as a compound that binds to the colchicine binding site of β-tubulin [1].
The following diagram illustrates the general mechanism of action for tubulin polymerization inhibitors targeting this site, which is relevant for understanding this compound's expected behavior.
If your compound is showing low efficacy in inhibiting cell proliferation or tubulin polymerization, systematically investigate these potential causes.
| Potential Issue | Underlying Cause | Recommended Investigation & Solutions |
|---|---|---|
| Low Potency | Inherent low binding affinity for the tubulin target. | Compare IC₅₀ with reference inhibitors in a tubulin polymerization assay [2]. |
| Cellular Penetration | Poor membrane permeability or efflux by transporters. | Use assays with normal cells (e.g., viability >85% at 50 μM suggests selectivity) [2]. Check for fluorogenic probes to visualize uptake [3]. |
| Binding Site Competition | Non-specific binding or competition with serum components. | Ensure assay buffer is free of competing factors; use molecular docking to confirm binding pose at colchicine site [2]. |
| Experimental Conditions | Suboptimal assay conditions (pH, temperature, solvent). | Maintain 37°C during microtubule fixation to prevent depolymerization [4]. Keep DMSO concentration low (<0.1%). |
| Compound Integrity | Compound degradation or isomerization in solution. | Check stability in assay buffer; protect from light. CA-4 isomerizes from active cis- to inactive trans-form [2]. |
The most direct method is a competitive binding assay using a known colchicine-site binder [1]. Furthermore, you can use molecular docking studies to visualize the binding pose and affinity. For example, a study on thiazole derivatives showed a superior binding affinity of -7.3 kcal/mol for the colchicine binding site, forming key hydrophobic and hydrogen bonds [2].
Beyond direct tubulin polymerization, a functional inhibitor will activate apoptotic pathways. Look for:
Follow rigorous imaging practices:
Differences are common and can be due to:
For reliable results, adhere to these core methodologies.
This is a primary assay for direct target engagement.
This measures the downstream cellular consequence of tubulin inhibition.
This compound is a synthetic anticancer agent that functions as a microtubule inhibitor. A critical factor in your experiments is the specific isomeric form you use.
| Property | This compound-C (cis-isomer) | This compound-T (trans-isomer) |
|---|---|---|
| Microtubule Activity | Active: Disrupts microtubules in interphase and mitotic cells [1] | Inactive: No effect on the microtubule system [1] |
| Antitumor Activity | Active in vivo [1] | Inactive in vivo [1] |
| Cell Migration & Invasion | Inhibits directional migration and malignant invasion in 3D culture [1] | No effect on migration or invasion [1] |
| Interaction with Radiation | Shows enhanced tumor growth inhibition when combined with gamma-irradiation [2] | No interactive effect with radiation [2] |
The mechanism of this compound-C involves binding to the colchicine domain on β-tubulin, which leads to the suppression of microtubule polymerization and ultimately disrupts cellular functions [1] [3].
Here are solutions to frequently encountered problems when working with this compound.
| Problem & Phenomenon | Root Cause | Solution |
|---|
| Lack of Expected Effect No disruption of microtubules or inhibition of cell division is observed. | Use of the inactive stereoisomer, this compound-T. | Verify the isomeric form (this compound-C) with the supplier. Confirm compound identity and purity through analytical methods [1]. | | Variable Efficacy in Combination with Radiation Inconsistent tumor growth inhibition in radiobiology studies. | Suboptimal timing of drug administration relative to irradiation. | In murine models, administer this compound-C 6 hours prior to gamma-irradiation. This timing coincides with a peak in the mitotic index in tumor tissue [2]. | | Unclear Binding Mechanism Difficulty interpreting how this compound interacts with its target. | Assumption that it binds identically to colchicine. | Be aware that "colchicine site ligand" can bind to alternate or extended sites within the colchicine binding domain. Use competitive binding assays or structural analysis for confirmation [3]. |
For researchers looking to replicate or build upon key findings, here are the methodologies from published studies.
This protocol is adapted from experiments showing enhanced tumor growth inhibition in mouse models [2].
This protocol is based on 3D organ culture systems used to study malignant invasion [1].
To better understand the binding mechanism of this compound and related compounds, you can employ a structure-based modeling approach [3].
Many commonly used assays are often mislabeled as "viability" assays when they actually measure markers of cellular metabolism or enzymatic activity, which can be affected without immediate cell death.
The MTT assay, while popular, has specific limitations that make it a poor choice for certain compounds, including those that target microtubules or generally alter cellular metabolism.
Many in vitro screens use continuous drug exposure, while in the clinic, drugs are often administered as a bolus. This discrepancy can lead to overestimation of a drug's efficacy and clinical failures [3].
The table below summarizes key characteristics of common viability and cytotoxicity assays to aid in selection.
| Assay Name | Principle / What It Measures | Key Advantages | Key Limitations / Pitfalls |
|---|---|---|---|
| MTT | Reduction of tetrazolium salt to insoluble formazan by metabolically active cells [1] | Widely used, inexpensive, suitable for high-throughput [1] | Measures metabolism, not direct viability; signal affected by cell cycle arrest [4]; formazan crystals are cytotoxic and require solubilization [1] |
| MTS/XTT/WST-1 | Reduction of tetrazolium salt to soluble formazan by cells [1] | No solubilization step required; more convenient than MTT [1] [2] | Still a metabolic assay; subject to similar misinterpretation as MTT [1] [4] |
| ATP Assay | Measurement of cellular ATP content using luciferase [1] [2] | Very sensitive, rapid signal loss upon cell death, correlates well with viable cell biomass [1] [2] | Can be more expensive; may not distinguish between cytostatic and cytotoxic effects if ATP levels drop prior to death |
| Dye Exclusion (e.g., Trypan Blue) | Membrane integrity; dye enters and stains dead cells [2] | Simple, direct count of live/dead cells, low cost [2] | Difficult for high-throughput; cannot detect early apoptosis; subjective counting [2] |
| Fluorescent Dye Exclusion (e.g., Propidium Iodide, SYTOX) | Membrane integrity; fluorescent dye enters dead cells [6] | Quantitative via plate reader or flow cytometry; more sensitive than colorimetric dyes [6] | Dye toxicity with long incubation; potential interference from autofluorescent compounds or proteins [6] |
| Clonogenic Assay | Ability of a single cell to proliferate into a colony [3] | Gold standard for measuring true cell killing; accounts for delayed death and recovery [3] | Low throughput, time-consuming (1-3 weeks), technically demanding [3] |
This protocol uses a combination of MTT and a membrane integrity dye to determine if a reduction in metabolic signal is due to cell death or merely metabolic suppression [4].
Methodology:
This protocol models transient drug exposure, which is more relevant for many clinical dosing schedules [3].
Methodology:
The table below outlines common experimental pitfalls and recommended solutions based on the literature.
| Potential Pitfall | Impact on Results | Recommended Solution |
|---|---|---|
| Using only one type of assay (e.g., only MTT) | Misinterpretation of cytostatic effects as cytotoxic effects [4] [7] | Use a combination of assays (e.g., metabolic + membrane integrity) [4] [7] |
| Continuous drug incubation only | Overestimation of efficacy for drugs administered as a bolus in patients [3] | Implement pulse-chase experiments to model clinical pharmacokinetics [3] |
| Incorrect cell seeding density | Altered cell metabolism, nutrient depletion, and changed cell-cell interactions can skew results [7] | Optimize and standardize seeding density for each cell line and assay duration. |
| Edge effect in multi-well plates | Evaporation in edge wells causes higher compound concentration and artifacts [7] | Use plate sealers, or fill perimeter wells with PBS/water and do not use them for data collection. |
| Chemical interference | Test compounds can directly reduce tetrazolium salts (e.g., MTT), increasing background [1] | Include control wells with compound and assay reagent but no cells to correct for background interference. |
To visualize the concepts and protocols discussed, the following diagrams illustrate the mechanism of microtubule-targeting agents and the recommended experimental strategy.
Diagram 1: Mechanism of microtubule-targeting agents and potential for assay misinterpretation. Agents like this compound disrupt microtubule dynamics, leading to cell cycle arrest. This arrest can cause a drop in metabolic activity, which is measured by MTT assays and can be misinterpreted as cell death. True cell death must be confirmed with a direct viability assay.
Diagram 2: A recommended workflow for robust cytotoxicity assessment. This strategy emphasizes using a combination of assays and considering different drug exposure schemes (continuous vs. pulse-chase) to accurately characterize a compound's effects and avoid common misinterpretations.
Here are answers to some frequently asked questions about working with tubulozole-resistant systems.
Q1: What is the primary mechanism of cross-resistance observed with this compound? A1: Research on the related benzimidazole drug, triclabendazole, in Fasciola hepatica (liver fluke) provides a key insight. A 2003 study demonstrated that triclabendazole-resistant parasites were also cross-resistant to this compound-C. This indicates that both drugs likely share the same target molecule. In susceptible flukes, this compound-C caused severe tegument disruption and diminished tubulin immunoreactivity. In resistant flukes, the drug caused only minor disruption and did not significantly alter tubulin immunostaining, pointing to a target-site mechanism of resistance [1].
Q2: Why might my microtubule inhibitor not be effective in certain cell lines, like colorectal cancer? A2: Microtubule (MT) inhibitors like taxanes are generally not successful in Colorectal Cancer (CRC). A primary reason is the relatively high level of P-glycoprotein expression in colon tissue, which can be 6-30 times higher than in other tissues. P-glycoprotein is an efflux pump that actively removes drugs from cells, leading to reduced intracellular concentrations and diminished efficacy [2].
Q3: What are the general mechanisms by which resistance to antimicrobials, like microtubule inhibitors, can develop? A3: Resistance can develop through several mechanisms, which are broadly applicable [3]:
Q4: What regulatory pathways must a new drug targeting resistant infections follow? A4: Bringing a new drug to market requires strict adherence to regulatory pathways. In the United States, this involves submitting an Investigational New Drug (IND) application to the FDA. The IND provides data showing it is reasonably safe to begin human testing. A preclinical development program must first evaluate the drug's toxic and pharmacologic effects through in vitro and in vivo animal testing [4].
The following table summarizes a key methodology from the literature for investigating this compound resistance, which can be adapted for related experiments [1].
| Protocol Aspect | Details from Literature |
|---|---|
| Objective | To monitor changes in tegumental morphology and tubulin distribution in triclabendazole-susceptible and resistant Fasciola hepatica after in vitro treatment with this compound-C. |
| Treatment | Expose flukes to this compound-C at a concentration of 1x10-6 M in vitro. |
| Key Readouts | • Scanning Electron Microscopy (SEM): For tegumental surface morphology. • Transmission Electron Microscopy (TEM): For internal ultrastructural changes. • Tubulin Immunocytochemistry: To monitor distribution and abundance of tubulin within the tegumental syncytium. | | Expected Outcome (Susceptible) | Severe disruption of the tegument and diminished tubulin immunoreactivity. | | Expected Outcome (Resistant) | Only minor tegumental disruption with no significant change in tubulin immunostaining pattern. |
The diagram below outlines a logical workflow for troubleshooting and investigating drug resistance in an experimental system, based on the concepts from the provided protocols.
When designing your experiments, please keep the following in mind:
What is the typical IC50 range for tubulozole in various cell lines?
How does treatment duration affect the onset of resistance?
My this compound treatment shows high cytotoxicity in healthy cell lines. How can I improve its therapeutic window?
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| High variability in viability assays | Inconsistent cell seeding density or drug mixing. | Standardize cell counting and seeding protocols. Pre-mix drug solutions before adding to wells. Include technical and biological replicates. |
| Loss of drug efficacy over passages | Development of cellular resistance. | Use low-passage-number cells. Create a master cell bank. Validate resistance mechanisms via genomic sequencing [1]. |
| Inconsistent results between similar cell lines | Differences in genetic background, P-glycoprotein expression, or tubulin isotype expression. | Characterize and document the genetic and phenotypic profile of all cell lines used. Adjust treatment concentration and duration for each model [2]. |
| Poor solubility of this compound in buffer | Use of inappropriate solvent or final concentration exceeding solubility limit. | Optimize the stock solvent (e.g., DMSO) and ensure the final concentration in culture media does not cause precipitation. |
Since a specific protocol for this compound is not available, the following workflow adapts standard methodologies used for cytotoxic agents [1]. You should validate and adjust each step for your compound.
Objective: To determine the optimal concentration and exposure time of this compound for a specific cell line.
Materials:
Procedure:
Q1: What are the primary mechanisms by which tubulin inhibitors exert their anti-cancer effects? Tubulin inhibitors, also known as microtubule-targeting agents (MTAs), work by disrupting the dynamic balance of microtubule assembly and disassembly. This disruption leads to cell cycle arrest at the G2/M phase, defects in mitotic spindle formation, and ultimately, the activation of apoptotic pathways to cause cell death [1] [2]. Some inhibitors also exhibit anti-angiogenic effects, preventing tumors from forming new blood vessels [2].
Q2: Why is the colchicine binding site a promising target for new tubulin inhibitors? Inhibitors targeting the colchicine binding site are of high interest because they offer several potential advantages: they may help overcome multidrug resistance (a common problem with taxane-site drugs), exhibit anti-angiogenic properties, and often have better water solubility compared to inhibitors of other sites [3] [4]. Despite many candidates in clinical trials, no colchicine-site inhibitor has yet been approved by the FDA, driving continued research in this area [1] [4].
Q3: What are common cell-based assays used to validate a potential tubulin inhibitor? A standard validation workflow includes several key assays [3] [5]:
Q4: What in vitro biochemical assays are critical for confirming the mechanism of action? Two direct tubulin-binding assays are essential [3] [5]:
The table below summarizes key data for two recently discovered tubulin inhibitors, "compound 89" and "T115", which can serve as benchmarks.
| Compound | Target Site | Antiproliferative Activity (IC50) | Key In Vivo Findings | Reported Advantages |
|---|---|---|---|---|
| Compound 89 [3] | Colchicine | Significant activity against Hela, HCT116, and other cell lines [3] | Significant tumor growth inhibition in mice; no observable toxicity at therapeutic doses; active in patient-derived organoids [3] | Novel scaffold; overcomes some limitations of existing agents; inhibits PI3K/Akt signaling [3] |
| T115 [5] | Colchicine | Low nanomolar range against a wide array of cancer cell lines, including multi-drug resistant lines [5] | Significant inhibition of tumor growth in HT-29 and PC3 xenograft mouse models; well-tolerated (MTTD=400 mg/kg) [5] | Overcomes multidrug resistance; no cytotoxicity against normal human fibroblasts [5] |
Here is a generalized step-by-step protocol for a key experiment, the In Vitro Tubulin Polymerization Assay, based on methodologies from the search results [5].
Objective: To determine if a test compound directly inhibits the polymerization of purified tubulin into microtubules.
Materials:
Procedure:
The following diagrams illustrate the mechanistic pathway of a colchicine-site inhibitor and the key experimental workflow for validation.
I hope this technically detailed resource provides a solid foundation for your support center. The field of microtubule-targeting agents is rapidly advancing, and this information reflects current best practices and discoveries.
When your experiments face challenges with tubulozole, the following systematic approach can help identify a suitable alternative.
This flowchart provides a logical pathway for selecting an alternative microtubule inhibitor based on the suspected cause of this compound failure.
The table below summarizes potential alternative inhibitors, categorized by their binding sites and known activity against resistant cell lines.
| Inhibitor Class / Example | Binding Site | Key Features & Evidence of Overcoming Resistance |
|---|---|---|
| Taxanes (Paclitaxel, Docetaxel) [1] [2] | Taxane site (microtubule-stabilizing) | Not effective in all cancers (e.g., colon cancer) [3]. Resistance can occur via P-glycoprotein efflux or tubulin mutations [4]. |
| Vinca Alkaloids (Vinblastine, Vincristine) [1] [2] | Vinca domain (microtubule-destabilizing) | Classic destabilizers; cross-resistance patterns exist with other destabilizers [4]. |
| Colchicine-Site Binders (Colchicine, analogues) [1] [2] | Colchicine site (microtubule-destabilizing) | Well-characterized destabilizers; research focuses on new analogues with reduced toxicity [1] [2]. |
| Novel/Experimental Compounds (4SC-207, Pironetin-binders, Tumabulin-binders) [1] [5] | Emerging sites (e.g., pironetin, tumabulin) | 4SC-207: Active in multi-drug resistant lines (HCT-15, ACHN); poor substrate for efflux pumps; destabilizes microtubules [5]. New binding sites: Offer new pharmacological entry points to bypass classical resistance [1]. |
This general protocol can be adapted to evaluate the efficacy of a candidate alternative inhibitor in your cell models.
Objective: To assess the anti-proliferative and microtubule-disrupting effects of a novel microtubule inhibitor in this compound-resistant cell lines.
Materials:
Methodology:
Anti-proliferative Assay (GI50 Determination)
Analysis of Microtubule Morphology (Immunofluorescence)
Cell Cycle Analysis (FACS)
What are the common mechanisms of resistance to microtubule inhibitors? Resistance can arise from several mechanisms [4]:
Why is it important to target different binding sites? Microtubules have at least nine distinct drug-binding pockets [1]. Resistance to an inhibitor binding one site (e.g., the taxane site) does not necessarily confer resistance to a compound binding a different, non-overlapping site (e.g., the colchicine or vinca site) [4]. Using agents from different classes can bypass this specific resistance.
A candidate inhibitor shows no effect in our cell-based assay. What could be wrong?
The table below summarizes the key characteristics of this compound based on the found data and places it in the context of other microtubule inhibitor classes.
| Feature | This compound | Classical Microtubule Destabilizers | Microtubule Stabilizers |
|---|---|---|---|
| Mechanism of Action | Microtubule inhibitor; suggested binding to the colchicine domain [1]. | Inhibit microtubule polymerization by binding to Vinca or Colchicine sites [2] [3]. | Promote microtubule assembly and stabilization, primarily by binding to the Taxane site [2] [3]. |
| Primary Indication (Studied) | Investigated for fibrosarcoma and Lewis Lung carcinoma (preclinical) [4]. | Hematological malignancies (Vinca alkaloids) and various solid tumors [3] [5]. | Breast, ovarian, and other solid cancers [3] [6]. |
| Key Experimental Data | Synergistic effect with gamma-irradiation; optimal effect at 160 mg/kg orally administered 6 hours before 10 Gy radiation [4]. | Dose-dependent inhibition of microtubule dynamics, leading to mitotic arrest [3]. | Suppression of microtubule dynamics at low concentrations; mitotic arrest at high concentrations [3] [6]. |
| Combination with Radiotherapy | Strong synergistic effect observed in vivo; timing is critical [4]. | Well-documented, though the interactive effect can vary [4]. | Can activate NF-κB pathway, which may have complex effects on therapeutic outcome [7]. |
| BBB Penetration & Neurotoxicity | Information not available in search results. | Often limited by P-glycoprotein efflux; neurotoxicity is a common side effect [2]. | Often poor penetration; neurotoxicity remains a significant challenge [2]. |
| Current Status | Appears to be primarily a historical/research compound; no recent clinical data found. | Several agents in clinical use (e.g., Vincristine, Vinblastine) and development [2] [3]. | Several agents in clinical use (e.g., Paclitaxel) and development (e.g., Epothilones) [2] [6]. |
The most concrete data for this compound comes from a 1989 study investigating its combination with radiation.
This compound represents an early example of a microtubule inhibitor studied for its radiosensitizing properties. The key differentiator suggested in the literature is its potential binding to an alternative site within the colchicine domain, as research has shown that the colchicine binding domain contains several interaction zones, and drugs like this compound and triclabendazole may bind differently than classical agents like colchicine itself [1].
The field has since evolved significantly, with research now focusing on:
Despite the lack of direct data on tubulozole, its described mechanism as a microtubule inhibitor [1] allows for a proposed experimental framework based on established methods for studying similar compounds. The validation would center on comparing ultrastructural changes in treated cells versus untreated controls.
Table 1: Key Experimental Design Parameters for TEM Validation
| Parameter | Description | Application in this compound Study |
|---|---|---|
| Cell/Model System | Cultured cell lines (e.g., cancer cells), tissue samples. | Use cell lines relevant to the cancer type this compound targets. |
| Dosage & Duration | Varying concentrations (IC50, lethal, sub-lethal) and exposure times (e.g., 5-24 hours) [2]. | Treat cells with this compound and a control (e.g., DMSO) for a set duration. |
| Sample Preparation | Chemical fixation (e.g., glutaraldehyde), dehydration, resin embedding, ultrathin sectioning (50-100 nm) [3]. | Process control and treated cells identically to preserve ultrastructure. |
| TEM Imaging & Analysis | High-resolution imaging, often using aberration-corrected TEM to reduce beam damage [4]. | Image both groups at high magnification to visualize microtubules and organelles. |
The experimental workflow for this validation would follow a standard path, as illustrated below:
When analyzing the TEM images, you would look for specific ultrastructural changes indicative of microtubule disruption.
Table 2: Expected TEM Findings with Microtubule Inhibition
| Cellular Component | Normal Morphology (Control) | Expected Alteration with this compound |
|---|---|---|
| Microtubules | Long, filamentous structures in cytoplasm. | Loss of clear filaments; disorganized, fragmented, or absent networks. |
| Mitotic Spindles | Ordered, bipolar structures during cell division. | Disorganized, multipolar, or collapsed spindles; arrested mitotic cells. |
| Nuclear Membrane | Intact, well-defined double membrane. | Possible membrane blebbing or irregularities. |
| Organelle Positioning | Even distribution of organelles (e.g., ER, Golgi). | Collapse of organelles to the perinuclear region due to loss of structural support. |
| General Cytoplasm | Homogeneous, organized matrix. | Disorganized, electron-dense areas; possible vacuolization. |
Since direct data on this compound is not available in the current search, you may need to:
Benzimidazoles primarily exert their effects by binding to β-tubulin, thereby disrupting microtubule dynamics. The following diagram illustrates this core mechanism and its cellular consequences.
This mechanism is supported by key experimental findings:
The antitumor potential of benzimidazoles is a key area of investigation for drug repurposing. The table below summarizes cytotoxicity data (IC₅₀ values) for selected benzimidazoles against various human cancer cell lines.
Table 1: Antiproliferative Activity of Benzimidazoles on Cancer Cell Lines [3]
| Compound | Pancreatic Cancer (AsPC-1) IC₅₀ (μM) | Paraganglioma (PTJ64i) IC₅₀ (μM) | Colorectal Cancer (HT-29) IC₅₀ (μM) |
|---|---|---|---|
| Flubendazole | 0.23 | 0.14 | 0.01 |
| Parbendazole | 0.58 | 0.04 | 0.01 |
| Oxibendazole | 1.45 | 1.79 | 0.01 |
| Mebendazole | 0.08 | 0.01 | 0.08 |
| Albendazole | 0.19 | 0.05 | 0.28 |
| Fenbendazole | 3.26 | 0.10 | 0.02 |
Table 2: Effects on Tubulin Polymerization Kinetics In Vitro* [4] *This table shows how benzimidazole hydrazone derivatives modulate the polymerization of purified porcine tubulin. Nocodazole, a known tubulin polymerization inhibitor, is used as a reference.
| Compound | Lag Time (s) | Initial Polymerization Rate (a.u.s⁻¹ × 10⁻⁶) |
|---|---|---|
| Spontaneous Polymerization | - | 75.3 |
| Paclitaxel (Stabilizer) | 151 | 167 |
| Nocodazole (Inhibitor) | 935 | 52 |
| Derivative 1a | 1390 | 8.77 |
| Derivative 1b | 1461 | 13.4 |
| Derivative 1c | 1190 | 4.9 |
| Derivative 1i | 988 | 20.6 |
To ensure reproducibility, here are the core methodologies used in the cited studies:
*In Vitro* Tubulin Polymerization Assay [4]:
Cell Viability/Cytotoxicity Assay (MTT Assay) [3]:
The data reveals that the benzimidazole scaffold is highly versatile. Minor structural modifications can significantly alter its potency and selectivity, making it a promising candidate for developing new tubulin-targeting agents [5] [6] [7]. Research continues to explore novel benzimidazole derivatives, including those incorporating piperazine skeletons or pyrimidine pharmacophores, to enhance potency and overcome limitations like poor solubility [6] [7].
The absence of information on this compound in the current search results presents a limitation for a direct comparison. To build a complete guide, I suggest you:
The table below summarizes key experimental findings on how this compound functions and its relationship with other compounds, particularly the anthelmintic drug triclabendazole.
| Aspect | Experimental Findings | Experimental Model |
|---|---|---|
| Primary Mechanism | Induces G2/M cell cycle arrest through formation of microtubule polymerization; mediated by ERK1/2 and Chk1 kinase activation [1]. | Human colon cancer cells (COLO 205) [1]. |
| Comparison with Triclabendazole | This compound and triclabendazole share the same target molecule; triclabendazole-resistant flukes are also cross-resistant to this compound [2]. | Triclabendazole-susceptible and resistant Fasciola hepatica (liver fluke) [2]. |
| Effect of Inhibition | When Chk1 is inhibited (via SiRNA), this compound treatment leads to apoptosis instead of G2/M arrest [1]. | Human colon cancer cells (COLO 205) [1]. |
For researchers looking to replicate or understand the foundational studies, here are the methodologies used in the key experiments.
Mechanism in Human Cancer Cells [1]
Comparison in Parasitic Flukes [2]
The diagram below illustrates the signaling pathway through which this compound induces G2/M cell cycle arrest, based on experiments in COLO 205 cells [1].
The primary biological target of this compound in model systems is β-tubulin, a component of microtubules. The key evidence comes from competitive binding studies in the trematode Fasciola hepatica (liver fluke), a model helminth system [1].
| Feature | Description |
|---|---|
| Molecular Target | β-tubulin protein [1] |
| Binding Site | Alternative/extended site within the colchicine binding domain [1] |
| Model System | Fasciola hepatica (Liver fluke) [1] |
| Key Experimental Evidence | Competitive binding studies showing triclabendazole binds an alternative site, averting classical benzimidazole resistance [1] |
This compound is described as a "colchicine site ligand." The binding mechanism is inferred from studies on benzimidazole anthelmintics and resistance patterns in parasites [1].
The diagram below illustrates the colchicine binding domain of β-tubulin and the hypothesized binding location of this compound relative to other ligands, based on the described interaction zones [1].
The information on this compound comes from a single, foundational study. For a complete and current comparison, I suggest:
The search results contained several studies on microtubule inhibitors, but they do not provide a direct, multi-compound toxicity comparison. The most relevant findings are summarized below:
| Compound / Analog | Biological Model | Key Findings / Mechanism | Reference / Source |
|---|---|---|---|
| Tubulozole-C | Triclabendazole-susceptible/resistant Fasciola hepatica (liver fluke) | Acts as a microtubule inhibitor; causes severe tegument disruption in susceptible flukes. [1] [2] | Robinson et al. (2003) |
| New Structural Analogs of this compound (2a, 2b) | GL15 (human glioblastoma) & PC12 (rat neuronal-like) cell lines | Induce apoptosis, increase intracellular Ca²⁺, cause cytoskeletal F-actin disorganization. [3] | Arch Pharm (Weinheim) (2000) |
| Novel Thiazole-based Tubulin Inhibitors (e.g., 10a) | In vitro tubulin polymerization assay; cancer cell lines | Designed as tubulin polymerization inhibitors; show potent antiproliferative activity and activate apoptotic caspases. [4] | Front. Chem. (2025) |
The methodologies from the identified papers can serve as a reference for the types of experiments used in this field:
The following diagram illustrates the general mechanism by which this compound analogs and related tubulin-binding compounds are believed to exert their effects, based on the described research.
Mechanism of Action for Tubulin-Targeting Compounds
The table below summarizes the key results from the original 2003 study on the effect of this compound-C on Fasciola hepatica (Liver Fluke) [1].
| Experimental Aspect | Triclabendazole-Susceptible Flukes | Triclabendazole-Resistant Flukes |
|---|---|---|
| Tegumental Disruption | Severe disruption observed | Minor disruption only |
| Tubulin Immunoreactivity | Diminished within the tegumental syncytium | No significant alteration in pattern |
| Interpretation | This compound-C is effective | Flukes are cross-resistant to this compound-C |
The methodology from the original 2003 study is detailed below, which would serve as the foundation for any replication attempt [1].
The following diagram illustrates the proposed mechanism of action and the experimental workflow used to investigate it.
The lack of recent verification studies presents a clear opportunity for further research. Here is a framework for how a replication study could be designed today, incorporating modern standards [2] [3].